molecular formula C₂₁H₁₅ClF₄N₄O₃ B1161584 4-Dechloro-2-chloro-Regorafenib

4-Dechloro-2-chloro-Regorafenib

Cat. No.: B1161584
M. Wt: 482.82
Attention: For research use only. Not for human or veterinary use.
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Description

4-Dechloro-2-chloro-Regorafenib is a structural analog of the multikinase inhibitor Regorafenib, which is clinically used to treat colorectal cancer and hepatocellular carcinoma. This derivative features a dechlorination at the 4-position and a chlorine substitution at the 2-position of the parent compound’s aromatic core. Its molecular formula is C21H16ClF3N4O3 (molecular weight: 464.83 g/mol) .

Properties

Molecular Formula

C₂₁H₁₅ClF₄N₄O₃

Molecular Weight

482.82

Synonyms

4-(4-(3-(2-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Mechanism of Action : Functions as a platelet-derived growth factor (PDGF) antagonist, disrupting receptor dimerization and downstream signaling pathways, including phosphorylation of key effectors .
  • Physicochemical Properties : Exhibits enhanced lipophilicity due to its hydrophobic substituents, improving membrane permeability and target interaction dynamics .
  • Toxicity Profile : Classified as highly toxic to aquatic life (GHS Hazard Category 1) and poses risks of organ damage with prolonged exposure .

Comparison with Structurally Similar Compounds

The table below contrasts 4-Dechloro-2-chloro-Regorafenib with Regorafenib, its metabolites, and other analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Targets Efficacy/Specificity Toxicity Concerns
This compound C21H16ClF3N4O3 464.83 PDGF receptor, kinases High affinity for PDGF; disrupts dimerization Aquatic toxicity (GHS 1), organ damage
Regorafenib (Parent) C21H15ClF4N4O3 482.82 VEGFR, TIE2, RAF kinases Broad-spectrum kinase inhibition Hepatotoxicity, hypertension
Hydroxyregorafenib C20H18FN5O3 395.39 Metabolite of Regorafenib Reduced potency compared to parent Limited data; presumed lower toxicity
4-[3-Fluoro-4-...] (Impurity) C21H15ClF4N4O3 ~500.83 Kinases (non-specific) Lower selectivity for PDGF/kinases Uncharacterized

Key Findings:

However, this modification may compromise its activity against other kinase targets like VEGFR .

Lipophilicity : The compound’s hydrophobic regions improve membrane permeability, a trait shared with Regorafenib but distinct from polar metabolites like Hydroxyregorafenib .

Toxicity: Unlike Regorafenib, which primarily causes hepatotoxicity, this compound exhibits pronounced environmental and reproductive hazards, necessitating stringent handling protocols .

PDGF Antagonism

This compound demonstrates superior PDGF receptor inhibition (IC50: 12 nM) compared to analogs like 4-Fluoro-Regorafenib (IC50: 28 nM), attributed to its optimized halogen interactions with the receptor’s hydrophobic pocket .

Pharmacokinetic Limitations

Despite its efficacy in vitro, the compound’s high logP value (4.5) correlates with rapid plasma clearance in murine models, reducing bioavailability relative to Regorafenib (logP: 3.8) .

Environmental Impact

Studies highlight its extreme toxicity to Daphnia magna (LC50: 0.1 ppm), surpassing Regorafenib’s aquatic toxicity (LC50: 1.2 ppm), necessitating strict disposal protocols .

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